AC-ASP-ARG-GLY-ASP-SER-OH AC-ASP-ARG-GLY-ASP-SER-OH
Brand Name: Vulcanchem
CAS No.: 151997-55-6
VCID: VC0177884
InChI: InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1
SMILES: CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O
Molecular Formula: C21H34N8O12
Molecular Weight: 590.5 g/mol

AC-ASP-ARG-GLY-ASP-SER-OH

CAS No.: 151997-55-6

Main Products

VCID: VC0177884

Molecular Formula: C21H34N8O12

Molecular Weight: 590.5 g/mol

AC-ASP-ARG-GLY-ASP-SER-OH - 151997-55-6

CAS No. 151997-55-6
Product Name AC-ASP-ARG-GLY-ASP-SER-OH
Molecular Formula C21H34N8O12
Molecular Weight 590.5 g/mol
IUPAC Name (3S)-3-acetamido-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1
Standard InChIKey SSQXWSYTLDJJAP-CYDGBPFRSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O
SMILES CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O
Sequence DRGDS
PubChem Compound 10415998
Last Modified Nov 11 2021
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